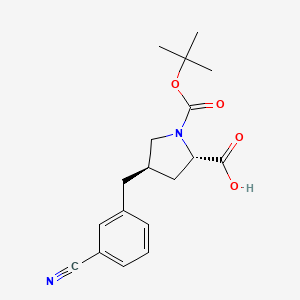

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid

描述

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound often used in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid group, and a 3-cyanobenzyl group. The stereochemistry of the compound is specified by the (2S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 3-cyanobenzyl bromide.

Protection of Pyrrolidine: The pyrrolidine nitrogen is protected using tert-butyl chloroformate to form the Boc-protected pyrrolidine.

Alkylation: The Boc-protected pyrrolidine is then alkylated with 3-cyanobenzyl bromide under basic conditions to introduce the 3-cyanobenzyl group.

Industrial Production Methods

In an industrial setting, the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

化学反应分析

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, enabling access to the free amine for further functionalization.

Mechanistic Insight :

- The Boc group acts as a transient protecting agent, cleaved via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

- Steric hindrance from the cyanobenzyl group does not impede deprotection due to the rigidity of the pyrrolidine ring .

Functionalization of the Cyanobenzyl Group

The 3-cyanobenzyl moiety undergoes nucleophilic and electrophilic transformations, enabling diversification.

Key Reactions

Stereochemical Considerations :

- The (2S,4R) configuration directs face-selective reactions at the pyrrolidine ring, with hydrogen bonding between the carboxylic acid and electrophiles influencing approach geometry .

Carboxylic Acid Derivatives

The C-2 carboxylic acid participates in esterification, amidation, and decarboxylation.

Notable Example :

- Under photoredox conditions, the carboxylic acid undergoes oxidative decarboxylation to generate a radical intermediate, which couples with sulfone or nitrile partners .

Pyrrolidine Ring Modifications

The pyrrolidine core participates in stereoselective cycloadditions and substitutions.

Mechanistic Insight :

- The Boc group enhances the nucleophilicity of the pyrrolidine nitrogen, facilitating alkylation .

- Face-selective cycloadditions are driven by hydrogen bonding between the carboxylic acid and ylide intermediates .

Oxidation and Reduction Pathways

Targeted oxidation/reduction of functional groups enables further derivatization.

Comparative Reactivity

The compound’s uniqueness arises from its stereochemistry and substituent synergy:

科学研究应用

Chiral Building Block

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid serves as an essential chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its unique structure allows for the introduction of chirality into synthetic pathways, which is vital for producing enantiomerically pure products.

Synthetic Routes

The synthesis typically begins with commercially available starting materials such as pyrrolidine and tert-butyl chloroformate. The following steps outline the general synthetic route:

- Protection of Pyrrolidine : The nitrogen atom of pyrrolidine is protected using tert-butyl chloroformate to form Boc-protected pyrrolidine.

- Alkylation : The Boc-protected pyrrolidine undergoes alkylation with 3-cyanobenzyl bromide under basic conditions to introduce the 3-cyanobenzyl group.

- Deprotection : The Boc group can be removed under acidic conditions to yield the free amine or carboxylic acid as needed for further reactions.

This compound has been investigated for its potential as a selective N-Methyl-D-Aspartate (NMDA) receptor antagonist, which plays a critical role in synaptic plasticity and memory function. The biological activity primarily involves interactions with various receptors in the central nervous system.

Structure-Activity Relationships (SAR)

A detailed SAR study revealed that modifications to the pyrrolidine ring significantly affect the compound's potency and selectivity towards NMDA receptors:

| Substituent | Binding Affinity (IC50) | Selectivity |

|---|---|---|

| No substituent | High (micromolar range) | Non-selective |

| 3-Cyanobenzyl | Low (nanomolar range) | Selective for GluN1/GluN2A |

| Methoxy group | Moderate (low micromolar) | Moderate selectivity |

The presence of the cyano group enhances binding affinity compared to other substituents, highlighting the importance of structural features in determining biological activity.

Drug Development

In recent studies, this compound has been utilized as an intermediate in the synthesis of novel neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to selectively inhibit NMDA receptors positions it as a promising candidate for further development.

Green Chemistry Applications

Research has also focused on optimizing synthetic routes to minimize environmental impact. For instance, methods that eliminate harmful solvents and reduce waste during the synthesis of this compound have been explored, aligning with green chemistry principles.

作用机制

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The Boc group can be cleaved in biological environments, releasing the active compound to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.

相似化合物的比较

Similar Compounds

(2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Lacks the nitrile group, which may affect its reactivity and binding properties.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)pyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a nitrile, altering its electronic properties and potential interactions.

Uniqueness

The presence of the 3-cyanobenzyl group in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid provides unique electronic and steric properties that can influence its reactivity and binding affinity in various applications. This makes it a valuable compound in the synthesis of complex molecules and in the development of pharmaceuticals with specific target interactions.

生物活性

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 959582-18-4, is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₈H₂₂N₂O₄, with a molecular weight of 330.38 g/mol. It is typically stored at temperatures between 2-8°C and is soluble in methanol. The compound exhibits a melting point range of 114-118°C and demonstrates optical purity with an enantiomeric excess greater than 98% .

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system. It has been investigated for its potential as a selective NMDA receptor antagonist, which plays a crucial role in synaptic plasticity and memory function.

Structure-Activity Relationships (SAR)

A detailed SAR study revealed that modifications to the pyrrolidine ring and the introduction of various substituents significantly affect the compound's potency and selectivity towards NMDA receptors. For instance, the presence of a cyano group at the benzyl position enhances binding affinity compared to other substituents .

| Substituent | Binding Affinity (IC50) | Selectivity |

|---|---|---|

| No substituent | High (micromolar range) | Non-selective |

| 3-Cyanobenzyl | Low (nanomolar range) | Selective for GluN1/GluN2A |

| Methoxy group | Moderate (low micromolar) | Moderate selectivity |

Case Studies

Several studies have highlighted the biological implications of this compound:

- NMDA Receptor Studies : Research indicates that analogs of this compound exhibit significant selectivity for NMDA receptor subtypes, with IC50 values as low as 200 nM for certain derivatives. This selectivity is crucial for developing therapeutics aimed at neurological disorders where NMDA receptor modulation is beneficial .

- Anticancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound can enhance the efficacy of existing anticancer drugs like sorafenib, suggesting potential applications in cancer therapy.

- Synthetic Applications : The compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals targeting various biological pathways. Its chiral nature allows for the synthesis of enantiomerically pure products essential in drug development .

属性

IUPAC Name |

(2S,4R)-4-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-5-4-6-13(7-12)10-19/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYOWAFFGWIGHV-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376048 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(3-cyanophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-18-4 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(3-cyanophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。